![molecular formula C13H10N2O2S B2496826 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338750-50-8](/img/structure/B2496826.png)
3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of thienopyrimidines and has shown promising results in preclinical studies.
Scientific Research Applications
Antitubercular Activity
Thieno[2,3-d]pyrimidin-4(3H)-ones have been investigated as potential antitubercular agents . In particular, some derivatives of this compound demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e exhibited excellent antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM. These findings suggest that thieno[2,3-d]pyrimidin-4(3H)-ones hold promise for developing novel antitubercular drugs.
Anti-Cancer Potential
Researchers have designed and synthesized thieno[2,3-d]pyrimidine-derived compounds targeting VEGFR-2 (vascular endothelial growth factor receptor 2) . These compounds were evaluated for their anti-proliferative effects and ability to inhibit VEGFR-2. In vitro studies demonstrated their efficacy in preventing cancer cell growth in two different cancer cell lines. The exploration of thieno[2,3-d]pyrimidin-4(3H)-ones as potential anticancer agents continues to be an exciting avenue of research.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of thieno[2,3-d]pyrimidin-4(3H)-ones is crucial for optimizing their biological activity. Researchers analyze the impact of structural modifications on potency, selectivity, and toxicity. By systematically exploring different substituents and functional groups, they aim to design more effective derivatives.
Mechanism of Action
Target of Action
The primary target of 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the strains H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .
Mode of Action
It has been observed that some of the compounds in this class have significant antimycobacterial activity . This suggests that they interact with their targets in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to its potential use as an antitubercular agent .
Result of Action
The result of the action of 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of the growth of Mycobacterium tuberculosis. Some compounds in this class have been found to exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM .
properties
IUPAC Name |
3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)15-8-14-12-11(13(15)16)6-7-18-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMGHUOGAWHNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325748 | |
Record name | 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
338750-50-8 | |
Record name | 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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